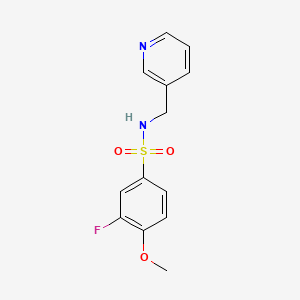

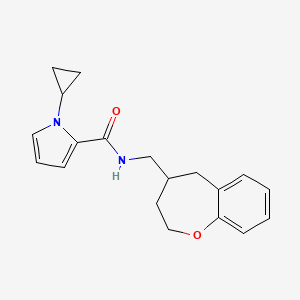

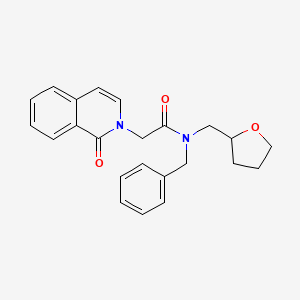

1-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrrole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the opening of cyclopropane rings activated by specific reagents, followed by nucleophilic attacks to form adducts that undergo rearrangement to yield nitrogen heterocyclic compounds. For example, tetrahydro-4H-pyrrolo[3,2-c]quinolin-4-ones and dihydro-1H-benzo[b]azepines can be synthesized from 2-aminobenzonitriles and donor-acceptor cyclopropanes mediated by SnCl4 in moderate to good yields through such mechanisms (Porashar et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds reveals significant information about their conformation and interaction potential. X-ray crystal structure analysis has been utilized to understand the orientation and conformation of cyclopropane rings and attached atoms in some derivatives, providing insights into the spatial arrangement and potential functional sites of such molecules (Cetina et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving cyclopropyl groups and their transformations into various heterocyclic compounds highlight the reactivity and versatility of these structures. Intramolecular reactions, such as Diels-Alder reactions, demonstrate the potential for creating complex molecular architectures from simpler precursors, offering pathways to synthesize a wide range of biologically active molecules (Noguchi et al., 1986).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications. For example, the orientation of cyclopropyl rings and their impact on molecular geometry can influence the compound's physical properties and interactions with other molecules (Pokhodylo et al., 2021).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific reactions, are fundamental for the application and further modification of these compounds. Studies have demonstrated various synthetic approaches to modifying the chemical structure and enhancing the reactivity of cyclopropyl-containing compounds, enabling the exploration of their chemical properties and applications in more depth (Boichenko et al., 2018).

Applications De Recherche Scientifique

Antitumor Activity

Compounds with cyclopropyl and pyrroloindole structures, similar to the core elements of the specified chemical, have been investigated for their antitumor properties. For instance, a study on cyclopropylpyrroloindole antibiotics, such as CC-1065, showed that they could induce DNA cross-links in tumor cells, suggesting a mechanism for their cytotoxic activity against cancer cells. This demonstrates the potential of cyclopropyl-containing compounds in developing anticancer therapies (Składanowski, Koba, & Konopa, 2001).

Synthetic Intermediates for Heterocyclic Compounds

Research on the synthesis and reactions of cyclopropyl and pyrrole derivatives highlights their utility as intermediates for generating complex heterocyclic structures. For example, a method involving intramolecular Diels-Alder reactions of 2-pyrone-6-carboxamides has been utilized to produce fused 1,3-cyclohexadiene systems, revealing the versatility of such compounds in synthesizing polycyclic and benzo-fused heterocycles (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Antibacterial Agents

Cyclopropyl and pyrrole moieties are also featured in the design of novel antibacterial agents. Research into pyrrole tetraamides has shown that their DNA-binding affinity is crucial for their potent antibacterial activity against resistant strains such as vancomycin-resistant Enterococci and methicillin-resistant Staphylococcus aureus, highlighting the potential of these compounds in addressing antibiotic resistance (Dyatkina et al., 2002).

Synthetic Methodologies

The chemical structure under discussion shares similarities with compounds used in synthetic organic chemistry to create complex molecular architectures. For instance, studies on the ring-opening of cyclopropyl benzamides have led to the synthesis of benzo[c]azepine-1-ones via C(sp3)–H functionalization, showcasing the synthetic utility of cyclopropyl-containing compounds in constructing biologically relevant heterocycles (Ladd, Roman, & Charette, 2013).

Propriétés

IUPAC Name |

1-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrrole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c22-19(17-5-3-10-21(17)16-7-8-16)20-13-14-9-11-23-18-6-2-1-4-15(18)12-14/h1-6,10,14,16H,7-9,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPIDRFFOHAPIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=CC=C2C(=O)NCC3CCOC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrrole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5570711.png)

![ethyl [8-(1,1-dimethylpropyl)-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl]acetate](/img/structure/B5570732.png)

![2-chloro-N-(3'-cyano-1'H-spiro[cyclohexane-1,2'-naphthalen]-4'-yl)acetamide](/img/structure/B5570741.png)

![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime](/img/structure/B5570756.png)

![3-(3-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5570774.png)

![2-methoxy-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B5570777.png)

![2-ethyl-8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5570786.png)

![2-[2,5-dimethoxy-4-(methylthio)benzyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5570789.png)

![2,3,4-trimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B5570790.png)